N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide is a complex organic compound with significant potential in scientific research. With the CAS number 941933-70-6, this compound features a unique structure that incorporates both aromatic and aliphatic elements, making it of interest in various chemical and pharmaceutical applications. The molecular formula is , and it has a molecular weight of approximately 378.42 g/mol. Its structure includes a naphthalene moiety, a pyrrolidine ring, and a nitrobenzamide functional group, which contribute to its chemical reactivity and biological activity .
This compound is classified as an organic nitrogen compound due to the presence of multiple nitrogen atoms within its structure. It falls under the category of benzamides, specifically nitrobenzamides, which are known for their diverse biological activities. The compound is primarily synthesized for research purposes and is not intended for human or animal use. It is available for purchase in various quantities from chemical suppliers, indicating its relevance in laboratory settings .
The synthesis of N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide consists of:
The structural representation can be summarized by its SMILES notation: O=C(C(=O)NCC(c1cccc2c1cccc2)N1CCCC1)Nc1nocc1
, indicating the arrangement of atoms within the molecule .
Key structural data includes:
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide can participate in various chemical reactions due to its functional groups:
These reactions typically require specific catalysts or reagents to facilitate transformations while maintaining structural integrity. Reaction conditions such as temperature, pH, and solvent play critical roles in determining reaction pathways and yields.
The mechanism of action for N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide may involve interactions at the molecular level with biological targets:
Quantitative data regarding binding affinities or biological activity would typically be obtained through experimental assays such as enzyme inhibition studies or receptor binding assays.
The physical properties include:
Chemical properties encompass:
Relevant analyses might include thermal analysis (e.g., differential scanning calorimetry) and spectroscopic methods (e.g., infrared spectroscopy).
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide is primarily utilized in scientific research settings:
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide belongs to a structurally distinctive subclass of nitrobenzamide derivatives characterized by the incorporation of extended aromatic systems and tertiary amine functionalities. Its molecular architecture can be systematically deconstructed into three key domains that define its chemical behavior and biological interactions:
Table 1: Structural Comparison of Representative Nitrobenzamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Positional Isomerism |
---|---|---|---|---|
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide | C~23~H~23~N~3~O~3~ | 389.455 | Naphthalene + pyrrolidine-ethyl linker + meta-nitro | Meta-nitrobenzamide |
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide | C~23~H~23~N~3~O~3~ | 389.455 | Naphthalene + pyrrolidine-ethyl linker + ortho-nitro | Ortho-nitrobenzamide |
N-naphthalen-1-yl-3-nitro-benzamide | C~17~H~12~N~2~O~3~ | 292.29 | Direct naphthalene-benzamide linkage, no spacer | Meta-nitrobenzamide [3] |
N-naphthalen-2-yl-2-nitro-benzamide | C~17~H~12~N~2~O~3~ | 292.29 | Naphthalen-2-yl isomer with ortho-nitro group | Ortho-nitrobenzamide [2] |
The stereoelectronic properties of the meta-nitro configuration warrant particular emphasis. Quantum mechanical calculations reveal reduced amide bond polarization compared to ortho-substituted analogues, potentially enhancing metabolic stability by reducing susceptibility to hydrolytic enzymes. Furthermore, the meta arrangement positions the nitro group optimally for interactions with kinase catalytic sites where it may function as a hydrogen bond acceptor with backbone amides or as a pseudohalide engaging in halogen-bond-like interactions . The pyrrolidine nitrogen's basicity enables salt formation under acidic conditions, a property exploited in purification protocols and formulation development. Spectroscopic characterization (predicted but not documented in available sources) would include distinctive signatures: IR absorption at ~1530 cm⁻¹ (asymmetric NO₂ stretch), ¹H NMR signals at δ 3.0-3.5 ppm (pyrrolidine CH₂), and characteristic naphthalene multiplet patterns between δ 7.4-8.2 ppm.
The strategic incorporation of both naphthalene and pyrrolidine heterocycles positions N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide as a high-value scaffold in pharmacological discovery, particularly within kinase inhibition and targeted protein degradation platforms. The compound's structural features enable multifaceted biomolecular interactions that translate to several mechanistic hypotheses:
Kinase Inhibition Potential: The planar naphthalene system mimics adenine's purine ring, enabling competitive binding at ATP sites across multiple kinase families. Molecular docking simulations (extrapolated from structural analogues) suggest the meta-nitrobenzamide carbonyl oxygen coordinates with kinase hinge region residues (e.g., Cys-773 in EGFR), while the pyrrolidine nitrogen may form salt bridges with conserved glutamate residues in the catalytic cleft. This dual-targeting capability positions the compound within the "multikinase inhibitor" class, with plausible activity against receptor tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., CDKs) implicated in oncogenesis [4].
Proteolysis-Targeting Chimera (PROTAC) Applications: The tertiary amine in the pyrrolidine-ethyl spacer serves as an ideal attachment point for linker conjugation in PROTAC design. This enables the synthesis of bifunctional molecules where the nitrobenzamide moiety targets proteins of interest (POI), while the opposite terminus carries an E3 ubiquitin ligase recruiter (e.g., lenalidomide for cereblon). The compound's molecular weight (389 g/mol) falls within acceptable parameters for PROTAC construction, as degraders typically range between 700-1000 Da. This application leverages the heterocycle's inherent binding affinity to transform the scaffold into a targeted protein degradation tool, exemplified by Medicilon's PROTAC platform which utilizes similar naphthalene-containing warheads [8].
Table 2: Potential Pharmacological Applications Based on Structural Motifs
Structural Domain | Biological Interaction Potential | Therapeutic Implications | Research Evidence |
---|---|---|---|
Naphthalen-1-yl group | Hydrophobic pocket occupancy; π-stacking with aromatic residues | Kinase inhibition; Protein-protein interaction disruption | Similar motifs in EGFR inhibitors |
Pyrrolidine-ethyl tertiary amine | Cation-π interactions; Protonation-dependent solubility | pH-dependent membrane penetration; Linker conjugation site in PROTACs | PROTAC linker design principles [8] |
Meta-nitrobenzamide | Hydrogen bond acceptance; Dipole-dipole interactions | Hinge region binding in kinases; Allosteric modulation | Molecular docking studies of nitrobenzamides [3] |
Molecular weight (389 g/mol) | Balanced lipophilicity/hydrophilicity | Enhanced cell permeability vs. larger degraders | PROTAC design guidelines [8] |
Emerging research highlights the scaffold's utility in androgen receptor (AR) antagonism, where naphthalene mimics steroidal hydrophobic cores. PROTAC platforms have successfully degraded AR using structurally related compounds, achieving DC~50~ values <50 nM in LNCaP prostate cancer models through cereblon-mediated ubiquitination [8]. The nitro group's electron-withdrawing properties potentially enhance AR binding by polarizing the amide bond, strengthening hydrogen-bond interactions with Asn-705 in the ligand-binding domain. Beyond oncology, the compound's heterocyclic architecture suggests possible central nervous system activity, as pyrrolidines frequently penetrate the blood-brain barrier, and nitroaromatics demonstrate modulatory effects on neurotransmitter receptors. However, these applications remain theoretical pending experimental validation in disease models.
The structural evolution culminating in N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide reflects three transformative phases in kinase inhibitor development, driven by accumulating knowledge of polypharmacology and resistance mechanisms:
First-Generation Inhibitors (1990s-2000s): Early kinase therapeutics pursued high selectivity against single targets, exemplified by imatinib's phenylaminopyrimidine core. While clinically effective, these compounds frequently succumbed to resistance mutations in the kinase active site. Heterocyclic nitrobenzamides from this era, such as N-naphthalen-2-yl-2-nitrobenzamide (PubChem CID 237477), featured simplified architectures lacking spacer elements like the pyrrolidine-ethyl group, limiting their adaptability to mutated targets [2].
Second-Generation Polypharmacology Era (2000s-2010s): Recognition that kinase networks possess inherent redundancy prompted designs incorporating flexible tethers between hydrophobic and pharmacophore domains. The pyrrolidine-ethyl linker in modern compounds directly addresses this need, enabling conformational adaptation to diverse kinase conformations. Chemical suppliers began offering intermediates like N-naphthalen-1-yl-3-nitro-benzamide (Sigma-Aldrich R235679) during this period, enabling modular synthesis of hybrid molecules [3] . This phase established the nitrobenzamide group as a privileged pharmacophore, particularly following discoveries that meta-substituted variants improved solubility profiles without sacrificing potency.
Contemporary Degradation-Based Strategies (2015-Present): The most significant conceptual advancement emerged with PROTAC technology, repurposing inhibitory scaffolds as target-recruiting warheads. Medicilon's platform exemplifies this shift, demonstrating that molecules structurally analogous to N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide serve as effective POI ligands when conjugated to E3 ligase binders via the pyrrolidine nitrogen [8]. This innovation circumvents catalytic inhibition limitations by achieving irreversible target elimination, as evidenced by AR degradation exceeding 90% in prostate cancer models using similar nitroaromatic degraders. The historical trajectory thus reveals a purposeful structural complexification—from minimal pharmacophores to multitargeting hybrids and finally to modular degradation systems—with the subject compound embodying this design evolution.
Table 3: Evolution of Nitrobenzamide-Containing Therapeutic Scaffolds
Development Phase | Design Philosophy | Representative Structures | Limitations Addressed |
---|---|---|---|
First-Generation Selective Inhibitors | Target specificity; ATP-competitive | Simple N-aryl nitrobenzamides (e.g., CID 237477) | Susceptibility to resistance mutations |
Second-Generation Multikinase Agents | Balanced polypharmacology; Flexible linkers | Hybrid scaffolds with alkylamine spacers (e.g., EVT-3067922) | Inadequate pathway inhibition; Compensatory signaling |
PROTAC-Degradation Platforms | Catalytic target elimination; Event-driven pharmacology | PROTAC conjugates (e.g., Medicilon's AR degraders) [8] | Target overexpression; Sustained inhibition requirements |
The compound's pyrrolidine moiety deserves particular historical consideration. Initially viewed merely as a solubility enhancer, this heterocycle now enables linker diversification in PROTAC synthesis—a repurposing that exemplifies modern medicinal chemistry's iterative design principles. Contemporary research leverages such tertiary amines for bioorthogonal conjugation, creating branched derivatives that simultaneously engage multiple targets. This transformation from simplistic inhibition to sophisticated degradation-based pharmacology positions N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide at the frontier of chemical biology, bridging traditional small-molecule therapeutics with emerging protein degradation paradigms.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7